Cdk12-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk12-IN-4 is a small molecule inhibitor specifically targeting cyclin-dependent kinase 12 (CDK12). CDK12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. Inhibition of CDK12 has been shown to have potential therapeutic applications, particularly in cancer treatment, due to its role in DNA damage response and transcription regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk12-IN-4 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Cdk12-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Cdk12-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK12 in transcription regulation and DNA damage response.
Biology: Employed in cellular assays to investigate the effects of CDK12 inhibition on cell cycle progression and genomic stability.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with CDK12 mutations or overexpression.
Industry: Utilized in drug discovery and development programs to identify novel CDK12 inhibitors with improved efficacy and selectivity
Mechanism of Action
Cdk12-IN-4 exerts its effects by binding to the ATP-binding pocket of CDK12, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of RNA polymerase II, leading to a disruption in transcription elongation and DNA damage response pathways. The molecular targets and pathways involved include the regulation of gene expression, mRNA splicing, and DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
SR-4835: Another CDK12 inhibitor with similar chemical structure and mechanism of action.
CR8: A compound with high homology to SR-4835, also targeting CDK12.
BSJ-4-116: A dual degrader of CDK12 and CDK13, designed to selectively degrade these kinases
Uniqueness of Cdk12-IN-4
This compound is unique due to its high selectivity for CDK12 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, this compound has shown promising results in preclinical studies, demonstrating its efficacy in inhibiting tumor growth and improving genomic stability .
Properties
Molecular Formula |
C20H20F2N8O |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-morpholin-4-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C20H20F2N8O/c21-13-3-4-14-17(16(13)22)26-15(25-14)10-23-19-28-20(29-5-7-31-8-6-29)27-18-12(11-1-2-11)9-24-30(18)19/h3-4,9,11H,1-2,5-8,10H2,(H,25,26)(H,23,27,28) |
InChI Key |
UXJVUCJEHIXDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.